1-Chloro-1-methylsiletane

Descripción

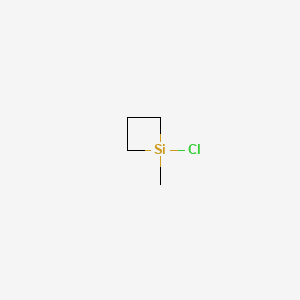

Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-1-methylsiletane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClSi/c1-6(5)3-2-4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKKXHBGWAQZOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(CCC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40178075 | |

| Record name | Silacyclobutane, 1-chloro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2351-34-0 | |

| Record name | Silacyclobutane, 1-chloro-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002351340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silacyclobutane, 1-chloro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-1-methylsilacyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Chloro 1 Methylsiletane and Its Derivatives

Direct Synthesis Routes to 1-Chloro-1-methylsiletane

The construction of the this compound core is accomplished through intramolecular cyclization reactions, leveraging precursors that contain both the silicon moiety and a suitable leaving group on a propyl chain.

Wurtz Coupling Reactions for Siletane Formation

While the intramolecular Wurtz coupling is a classical method for the formation of cyclic compounds, its application to the synthesis of siletanes is a notable strategy. This approach involves the reductive cyclization of a dihalo precursor in the presence of an alkali metal, typically sodium. The reaction proceeds via the formation of an organometallic intermediate which then undergoes an intramolecular nucleophilic substitution to form the cyclic silane (B1218182).

Ring-Closure Approaches from Dihalo Organic and Organosilane Precursors

A more common and efficient method for the synthesis of this compound involves the intramolecular cyclization of (3-chloropropyl)methyldichlorosilane. This precursor contains the necessary carbon backbone and the silicon center with reactive chloro substituents. The reaction is typically carried out in the presence of a reducing agent, such as magnesium metal, in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). The magnesium facilitates the reductive cyclization, leading to the formation of the siletane ring and the elimination of magnesium chloride.

Table 1: Synthesis of this compound via Ring-Closure

| Precursor | Reagents | Solvent | Product |

| (3-chloropropyl)methyldichlorosilane | Magnesium | Diethyl ether / THF | This compound |

Preparation of Functionalized Siletane Derivatives

The reactivity of the silicon-chlorine bond in this compound provides a versatile handle for the introduction of a wide range of organic functionalities. This allows for the synthesis of a diverse library of siletane derivatives with tailored electronic and steric properties.

Synthesis of Aryl-, Alkenyl-, and Alkylsiletanes via Grignard Reactions

The reaction of this compound with Grignard reagents (RMgX, where R can be aryl, alkenyl, or alkyl, and X is a halogen) is a cornerstone for the synthesis of functionalized siletanes. This nucleophilic substitution reaction at the silicon center proceeds readily, with the Grignard reagent displacing the chloride to form a new silicon-carbon bond. The choice of the Grignard reagent dictates the nature of the substituent introduced onto the siletane ring.

Table 2: Synthesis of Functionalized Siletanes using Grignard Reagents

| Siletane Precursor | Grignard Reagent | Product |

| This compound | Phenylmagnesium bromide | 1-Methyl-1-phenylsiletane |

| This compound | Vinylmagnesium bromide | 1-Methyl-1-vinylsiletane |

| This compound | Ethylmagnesium bromide | 1-Ethyl-1-methylsiletane |

Formation of Siletanylmethyllithium and Related Ambiphilic Organosilanes

The creation of siletanylmethyllithium introduces a nucleophilic carbon center adjacent to the siletane ring. This can be achieved by reacting a suitable precursor, such as a (halomethyl)siletane, with a strong base like an organolithium reagent. These ambiphilic organosilanes, possessing both a nucleophilic and an electrophilic site, are of interest for their unique reactivity in organic synthesis.

Preparation of Vinylsiletanes from this compound

The synthesis of vinylsiletanes, important monomers for polymerization and intermediates in organic synthesis, can be accomplished through the reaction of this compound with a vinyl-containing nucleophile. A common method involves the use of vinylmagnesium bromide, a Grignard reagent, which readily displaces the chloride on the silicon atom to yield 1-methyl-1-vinylsiletane. This reaction provides a direct and efficient route to this valuable class of siletane derivatives.

Synthesis of Silicon-Substituted Dienes Utilizing Siletane Precursors

The synthesis of silicon-substituted dienes from siletane precursors represents a specialized area of organometallic chemistry. One documented approach involves the reaction of a Grignard reagent derived from chloroprene (B89495) with a halosilane. Specifically, the Grignard reagent of chloroprene (2-chloro-1,3-butadiene) can be reacted with this compound in a zinc-catalyzed reaction. This method aims to produce 2-(1-methylsilacyclobutan-1-yl)buta-1,3-diene.

The reaction proceeds via the formation of an organomagnesium intermediate from chloroprene, which then undergoes a coupling reaction with this compound. The general scheme for this synthesis is as follows:

Reaction Scheme:

Formation of Grignard Reagent: CH₂=C(Cl)CH=CH₂ + Mg → [CH₂=C(MgCl)CH=CH₂]

Coupling with this compound: [CH₂=C(MgCl)CH=CH₂] + Cl-Si(CH₃)(CH₂)₃ → CH₂=C(Si(CH₃)(CH₂)₃)CH=CH₂ + MgCl₂

While this synthetic route has been explored, reports indicate that the isolation and full characterization of the resulting siletane diene can be challenging. Purification by distillation or chromatography may be complicated by the presence of byproducts, such as xylene, which can be difficult to separate from the desired product nih.gov.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reported Challenges |

| Grignard reagent of chloroprene | This compound | Zinc | 2-(1-methylsilacyclobutan-1-yl)buta-1,3-diene | Incomplete separation from solvents (e.g., xylene), hindering full characterization. nih.gov |

Formation of Enoxysilacyclobutanes

Enoxysilacyclobutanes, a class of silyl (B83357) enol ethers, can be synthesized by the reaction of a ketone enolate with a halosilane. This general principle can be applied to the synthesis of enoxysilacyclobutanes using this compound. The process involves the deprotonation of a ketone at the α-carbon to form an enolate, which then acts as a nucleophile, attacking the silicon atom of this compound and displacing the chloride.

The choice of base and reaction conditions is crucial for controlling the regioselectivity of the enolate formation when using unsymmetrical ketones, leading to either the kinetic or thermodynamic silyl enol ether. For instance, a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate. In contrast, a weaker base like triethylamine (Et₃N) tends to yield the more stable thermodynamic enolate.

A general reaction for the formation of an enoxysilacyclobutane is depicted below:

Reaction Scheme:

Enolate Formation: A ketone is treated with a suitable base (e.g., LDA or Et₃N) to generate the corresponding enolate.

Silylation: The enolate reacts with this compound to form the enoxysilacyclobutane and a salt byproduct.

| Ketone | Base | Silylating Agent | Product | Byproduct |

| Cyclohexanone | Lithium diisopropylamide (LDA) | This compound | 1-(cyclohex-1-en-1-yloxy)-1-methylsilacyclobutane | LiCl |

| Acetone | Triethylamine (Et₃N) | This compound | 1-methyl-1-(prop-1-en-2-yloxy)silacyclobutane | Et₃N·HCl |

Detailed research findings on the specific application of this compound in these reactions are limited in publicly available literature; however, the established reactivity of silyl chlorides with enolates provides a strong basis for this synthetic pathway.

Polymerization-Relevant Siletane Monomer Synthesis

The synthesis of siletane-based monomers is a key step in the development of novel silicon-containing polymers. This compound can serve as a precursor for such monomers, for instance, through the introduction of a polymerizable group like a vinyl moiety.

A common method to achieve this is through a Grignard reaction. The reaction of this compound with vinylmagnesium bromide or chloride results in the substitution of the chlorine atom with a vinyl group, yielding 1-methyl-1-vinylsiletane. This monomer is suitable for various polymerization techniques, including anionic ring-opening polymerization (AROP).

Reaction Scheme: Cl-Si(CH₃)(CH₂)₃ + CH₂=CHMgBr → CH₂=CH-Si(CH₃)(CH₂)₃ + MgBrCl

The resulting 1-methyl-1-vinylsiletane contains a strained four-membered ring, which can undergo ring-opening polymerization, and a vinyl group that can participate in addition polymerization. Anionic initiators, such as alkyllithium compounds, are often employed for the ring-opening polymerization of silacyclobutanes.

| Precursor | Grignard Reagent | Product Monomer | Potential Polymerization Method |

| This compound | Vinylmagnesium bromide | 1-Methyl-1-vinylsiletane | Anionic Ring-Opening Polymerization (AROP) |

The synthesis of such monomers opens pathways to polymers with unique thermal and mechanical properties derived from the silacyclobutane (B14746246) backbone.

Reactivity and Mechanistic Investigations of 1 Chloro 1 Methylsiletane

Fundamental Reactivity Derived from Ring Strain and Electronic Properties

The reactivity of 1-chloro-1-methylsiletane, a four-membered silacycloalkane, is fundamentally dictated by the inherent strain within its cyclic structure and the electronic properties of the silicon atom. The siletane ring is significantly strained due to the deviation of its internal bond angles from the ideal tetrahedral angle of 109.5°. This ring strain is a key driver of the compound's chemical behavior, rendering it more reactive than its acyclic or larger-ring counterparts.

The geometry of the siletane ring forces the C-Si-C bond angle to be considerably smaller than the ideal tetrahedral angle, leading to significant angle strain. wikipedia.org This strain elevates the ground-state energy of the molecule, making it susceptible to reactions that can relieve this strain, such as ring-opening or addition reactions. researchgate.net The strain energy in silacyclobutanes not only makes the silicon center more reactive but also facilitates the formation of hypervalent silicon species.

In the course of nucleophilic substitution at the silicon center, the attack of a nucleophile can lead to the formation of a transient, pentacoordinate silicon intermediate. wikipedia.org These intermediates typically adopt a trigonal bipyramidal geometry. orgsyn.org The formation of such a pentacoordinate state is energetically more accessible for strained silacycles compared to unstrained silanes because the initial strained tetrahedral geometry is closer in energy to the trigonal bipyramidal transition state. This coordination of a nucleophile can result in a pentacoordinate silicon center, a phenomenon observed when a strained cationic silane (B1218182) coordinates with a THF molecule. nih.gov The existence of stable pentacoordinate silicon complexes has been confirmed through X-ray crystallography and NMR spectroscopy, lending strong support to their role as viable intermediates in the reaction pathways of siletanes. wikipedia.org

Table 1: Comparison of Bond Angles and Strain Implications

| Compound Class | Typical C-Si-C Angle | Deviation from Tetrahedral (109.5°) | Implication |

|---|---|---|---|

| Acyclic Silanes | ~109.5° | ~0° | Low intrinsic strain |

| Siletanes (Silacyclobutanes) | ~87° - 96° | ~13.5° - 22.5° | High angle strain, increased reactivity |

The silicon atom in this compound acts as a Lewis acid, or an electron-pair acceptor. This Lewis acidity is enhanced by two main factors: the presence of the electronegative chlorine atom and the ring strain. The chlorine atom withdraws electron density from the silicon, increasing its partial positive charge and its electrophilicity.

Furthermore, the ring strain inherent in the silacyclobutane (B14746246) structure significantly contributes to the silicon's Lewis acidity. The strained bonds have a higher degree of p-character, which makes the silicon center more receptive to nucleophilic attack. This enhanced Lewis acidity activates the Si-Cl bond, making it a good leaving group, and facilitates a wide range of transformations that are often difficult to achieve with unstrained chlorosilanes. The reaction of this compound with Lewis bases (nucleophiles) typically proceeds via an SN2-type mechanism at the silicon center. The nucleophile attacks the electrophilic silicon, leading to the formation of a pentacoordinate intermediate or transition state, followed by the departure of the chloride ion. This pathway is central to the nucleophilic and organometallic transformations discussed below.

Nucleophilic and Organometallic Transformations

The enhanced reactivity of this compound makes it a valuable substrate for various nucleophilic and organometallic reactions, allowing for the introduction of diverse functional groups onto the siletane ring.

Organolithium reagents are powerful nucleophiles and strong bases that readily react with chlorosilanes. nih.gov In the case of this compound, reaction with an alkyllithium reagent, such as methyllithium or butyllithium, results in a nucleophilic substitution at the silicon center. The alkyl group from the organolithium reagent displaces the chloride ion to form a new silicon-carbon bond.

A particularly useful transformation is the reaction with lithium acetylide. This reaction introduces an ethynyl group onto the siletane ring, forming 1-ethynyl-1-methylsiletane. This product is a versatile intermediate, as the terminal alkyne can undergo a variety of subsequent reactions, including click chemistry, coupling reactions, and hydroalumination.

Table 2: Representative Reactions of this compound with Organolithium Reagents

| Reagent | Product | Reaction Type |

|---|---|---|

| Methyllithium (CH₃Li) | 1,1-Dimethylsiletane | Nucleophilic Substitution |

| n-Butyllithium (C₄H₉Li) | 1-Butyl-1-methylsiletane | Nucleophilic Substitution |

The alkynylsiletane products, such as 1-ethynyl-1-methylsiletane, can serve as precursors for stereoselective olefin synthesis through hydroalumination. Hydroalumination involves the addition of an aluminum hydride, such as diisobutylaluminium hydride (DIBAL-H), across the carbon-carbon triple bond. This reaction typically proceeds with high regio- and stereoselectivity, leading to the formation of a specific alkenylalane intermediate.

This intermediate can then be quenched with an electrophile (e.g., H₂O, I₂) or used in cross-coupling reactions to generate highly substituted olefins with defined stereochemistry. For instance, the syn-addition of the Al-H bond across the alkyne leads to a vinylalane, which can then be protonated to yield a vinylsiletane. This two-step sequence (alkynylation followed by hydroalumination) provides a powerful method for converting this compound into more complex, functionalized siletane derivatives.

While direct substitution at the silicon atom is common, reactions can also be directed at substituents on the siletane. A related and synthetically important reagent is siletanylmethyllithium. This reagent can be conceptualized as being generated from the corresponding chloromethylsiletane, 1-(chloromethyl)-1-methylsiletane, through reaction with lithium metal.

Siletanylmethyllithium is a fascinating reagent due to its "ambiphilic" nature. It possesses both a nucleophilic center at the carbanionic carbon (CH₂Li) and an electrophilic center at the Lewis acidic silicon atom within the strained ring. This dual reactivity allows for unique chemical transformations. For example, it can react with electrophiles at the carbon center while simultaneously coordinating to other species at the silicon center, leading to complex and controlled molecular architectures.

Oxidative Transformations of Carbon-Silicon Bonds

The carbon-silicon bond, typically robust, can be rendered susceptible to oxidative cleavage. In the case of siletanes, or silacyclobutanes, the inherent ring strain of the four-membered ring significantly enhances the reactivity of the C-Si bond, allowing for transformations under mild conditions that are not typically feasible for unstrained tetraalkylsilanes. This heightened reactivity provides a practical avenue for the synthesis of alcohols and phenols.

The oxidation of the carbon-silicon bond in siletanes is efficiently achieved through a process analogous to the Tamao-Fleming oxidation. This transformation is mediated by a combination of a fluoride source and a peroxide agent. Siletanes exhibit a notable combination of stability for handling and purification, yet possess high reactivity towards ring-opening and oxidation when exposed to aqueous fluoride and peroxide chemistryviews.orgresearchgate.net.

The mechanism is initiated by the attack of a fluoride ion on the silicon atom of the siletane ring. This coordination of fluoride releases the inherent angle strain of the four-membered ring and leads to the formation of a pentacoordinated, hypervalent silicon intermediate nih.govnih.gov. This species is significantly more electrophilic than the starting siletane. The increased electrophilicity of the silicon center facilitates the subsequent attack by a peroxide, such as hydrogen peroxide, to form a negatively charged, hexacoordinated transition state nih.gov. This intermediate then undergoes a rearrangement where an alkyl or aryl group migrates from the silicon to an oxygen atom, resulting in the cleavage of the C-Si bond and formation of a C-O bond. A final protic work-up yields the corresponding alcohol or phenol nih.gov.

The key steps in the mechanism are:

Fluoride Activation: A fluoride ion attacks the silicon atom, forming a pentacoordinated silicate.

Nucleophilic Attack: A peroxide species attacks the activated silicon center.

Rearrangement: An organic substituent migrates from silicon to oxygen.

Hydrolysis: Protic workup liberates the final alcohol or phenol product.

This process offers a significant advantage as it proceeds under mild, often alkaline, conditions, making it suitable for complex molecule synthesis chemistryviews.orgnih.gov.

A significant advantage of the fluoride- and peroxide-mediated oxidation of siletanes is its compatibility with other silicon-based protecting groups commonly used in organic synthesis chemistryviews.org. This orthogonality allows for selective deprotection and transformation. For instance, the oxidation of a siletane can be performed without cleaving a tert-butyldimethylsilyl (TBS) ether present in the same molecule. The mild conditions required for siletane oxidation are insufficient to cleave the more stable TBS group, which would typically require acidic conditions or a stronger fluoride source for removal nih.gov.

This selectivity is demonstrated in the cleavage of para-siletanylbenzyl (PSB) ethers. The PSB group can be used as a protecting group for alcohols and phenols. Its cleavage occurs under alkaline nucleophilic peroxide oxidation conditions that specifically target the siletane ring, while other common protecting groups remain intact. For example, a PSB ether can be cleaved in the presence of a p-methoxybenzyl (PMB) ether, a methoxymethyl (MOM) ether, or a TBS ether by selecting the appropriate orthogonal reaction conditions nih.gov.

The table below illustrates the selective cleavage of the PSB protecting group compared to other standard protecting groups under various conditions.

| Entry | Protecting Group 1 (PG1) | Protecting Group 2 (PG2) | Reagent/Conditions | Result | Reference |

| 1 | PSB | PMB | 30% H₂O₂, KF, K₂CO₃, THF/MeOH | PG1 Cleaved | nih.gov |

| 2 | PSB | PMB | DDQ, CH₂Cl₂ | PG2 Cleaved | nih.gov |

| 3 | PSB | MOM | 30% H₂O₂, KF, K₂CO₃, THF/MeOH | PG1 Cleaved | nih.gov |

| 4 | PSB | MOM | aq. HCl | PG2 Cleaved | nih.gov |

| 5 | PSB | TBS | 30% H₂O₂, KF, K₂CO₃, THF/MeOH | PG1 Cleaved | nih.gov |

| 6 | PSB | TBS | Acidic Hydrolysis | PG2 Cleaved | nih.gov |

Data sourced from studies on para-siletanylbenzyl ethers, demonstrating the orthogonality of siletane oxidation. nih.gov

This selective reactivity underscores the utility of siletanes not only as precursors to alcohols but also as functional protecting groups in multistep synthetic sequences chemistryviews.org.

Ring Expansion and Rearrangement Reactions Involving Siletane Scaffolds

The reactivity of small, strained silicon-containing heterocycles is a subject of significant research interest, particularly their ability to undergo ring expansion reactions to form larger, more complex structures.

The reactivity of small ring systems is often driven by the desire to relieve inherent ring strain. In silicon heterocycles, this strain energy can be harnessed to facilitate reactions such as ring expansion. While this is a common pathway for highly strained three-membered silacycles (siliranes), four-membered siletanes exhibit different reactivity chemistryviews.org.

In studies involving non-catalyzed reactions with isonitriles, it was observed that three-membered siliranes readily undergo ring expansion to yield four-membered heterocycles. The significant ring strain in the silirane provides the necessary driving force for this transformation. However, under the same reaction conditions, four-membered siletanes were found to be unreactive chemistryviews.orgresearchgate.netnih.gov. The lower ring strain energy of the siletane compared to the silirane is insufficient to drive this particular type of non-catalyzed ring expansion. This indicates that while siletanes are "strained" relative to acyclic silanes (as evidenced by their oxidative reactivity), they are significantly more stable than their three-membered counterparts, and activating them for ring expansion may require catalytic methods or more reactive partners researchgate.netnih.gov.

In the context of strain-driven reactions of silicon heterocycles, the formation of enamines and subsequent isomerizations have been observed, but not originating directly from siletanes. Research has shown that the four-membered ring-expansion products derived from the reaction of siliranes with isonitriles can undergo further isomerization reactions chemistryviews.orgresearchgate.netnih.gov. One of the observed pathways for this subsequent rearrangement is the formation of an enamine structure chemistryviews.orgnih.govresearchgate.net.

This reactivity pattern, however, was a consequence of the specific structure and reactivity of the product formed from the more strained three-membered ring. The studies documenting this phenomenon noted that siletanes themselves did not participate in the initial ring-expansion step, and therefore did not lead to the intermediates that undergo enamine formation and isomerization under these specific non-catalyzed conditions chemistryviews.orgresearchgate.net. An enamine is a type of unsaturated compound featuring an amine group attached to a carbon-carbon double bond, and they are known versatile intermediates in organic synthesis wikipedia.orgmakingmolecules.com.

Elucidation of Reaction Mechanisms

The mechanistic pathways for the reactions of this compound and related compounds are central to understanding their synthetic utility. The most clearly elucidated mechanism is that of the oxidative cleavage of the carbon-silicon bond. As detailed in section 3.3.1, the Fleming-Tamao type oxidation mechanism proceeds through well-defined hypervalent silicon intermediates nih.gov. The key feature is the activation of the siletane by a fluoride ion, which lowers the energy barrier for the subsequent steps of peroxide attack and rearrangement by relieving ring strain nih.gov. This pathway is supported by extensive studies on the oxidation of various organosilanes and is consistent with the observed reactivity and selectivity of siletanes chemistryviews.orgnih.gov.

In contrast, the mechanisms for potential ring-expansion reactions of siletanes are less defined because their propensity to undergo such reactions is limited compared to more strained silacycles. Computational studies (DFT) have been used to gauge the kinetic requirements for the ring expansion of various silacycles. These studies support the experimental findings that the ring strain energy in four-membered siletanes is generally insufficient to overcome the kinetic barrier for non-catalyzed expansion with isonitriles, a reaction that is favorable for three-membered rings researchgate.netnih.gov. Therefore, the elucidation of ring-expansion mechanisms for siletanes will likely require investigation into catalyzed pathways or reactions with different, more reactive substrates.

Decomposition Pathways of Silacyclobutanes to Silylenes

The thermal and photochemical decomposition of silacyclobutanes is a known route to the formation of highly reactive silylenes, the silicon analogues of carbenes. While specific studies on the decomposition of this compound are not extensively detailed in the reviewed literature, the decomposition pathways of analogous substituted silacyclobutanes provide significant insights. The decomposition of these strained rings can proceed through the cleavage of either the silicon-carbon (Si-C) or carbon-carbon (C-C) bonds within the ring.

The thermal decomposition of 1,1-dimethyl-1-silacyclobutane, for instance, has been shown to yield ethene and 1,1-dimethylsilene, which can then dimerize to form 1,1,3,3-tetramethyl-1,3-disilacyclobutane. This process is understood to be a catalytic process when conducted on a heated tungsten filament. Additionally, decomposition can lead to the formation of propene and dimethylsilylene, as well as methyl radicals via Si-CH3 bond cleavage. These competing pathways highlight the complex nature of silacyclobutane decomposition, with the product distribution being sensitive to the reaction conditions and the substituents on the silicon atom.

The presence of a chloro substituent on the silicon atom in this compound is expected to influence the decomposition pathway. The thermolysis of methylchlorodisilanes has been shown to produce silylenes through a silylene elimination mechanism. This suggests that this compound could decompose to form methyl(chloro)silylene. The specific conditions and the dominant decomposition pathway for this compound, whether thermal or photochemical, would likely depend on the relative strengths of the Si-C, C-C, Si-Cl, and Si-CH3 bonds and the stability of the resulting silylene and alkene fragments.

Table 1: Potential Decomposition Products of this compound

| Precursor | Potential Silylene Product | Potential Alkene Product |

| This compound | Methyl(chloro)silylene | Propene |

| This compound | Methylsilylene | Chloropropene |

| This compound | Chlorosilylene | Methylpropene |

Note: This table represents hypothetical decomposition pathways based on the decomposition of other silacyclobutanes. The actual product distribution would require experimental verification.

Mechanistic Insights into Fluoride-Promoted Cross-Coupling Reactions

This compound can serve as a precursor in fluoride-promoted cross-coupling reactions, such as the Hiyama coupling. The mechanism of these reactions hinges on the activation of the carbon-silicon bond by a fluoride source. researchgate.net The fluoride ion attacks the silicon atom, leading to the formation of a hypervalent, pentacoordinate siliconate species. wikipedia.org This activation is crucial as it polarizes the Si-C bond, making the organic group attached to the silicon more nucleophilic and thus facilitating its transfer to a metal center in the catalytic cycle.

In the context of a palladium-catalyzed Hiyama coupling, the generally accepted mechanism involves the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an organic halide (R-X) to form a Pd(II) intermediate.

Transmetalation: The fluoride-activated organosilane, in this case, the pentacoordinate silicate derived from this compound, transfers its organic group to the Pd(II) center. The release of ring strain in the silacyclobutane ring can facilitate this step. wikipedia.org

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the new carbon-carbon bond of the cross-coupled product and regenerate the Pd(0) catalyst.

Table 2: Key Intermediates in the Fluoride-Promoted Cross-Coupling of this compound

| Step | Intermediate | Description |

| Activation | Pentacoordinate Siliconate | Fluoride attack on the silicon atom of this compound. |

| Catalytic Cycle | Pd(II) Intermediate | Formed after oxidative addition of the organic halide to the Pd(0) catalyst. |

| Catalytic Cycle | Diorganopalladium(II) | Formed after transmetalation of the organic group from silicon to palladium. |

Investigations into Carbon-Hydrogen Silylation with Silacyclobutanes

Silacyclobutanes, including derivatives like this compound, have emerged as effective reagents for the catalytic silylation of C-H bonds. Rhodium complexes have been found to be particularly effective catalysts for this transformation. The proposed mechanism for the rhodium-catalyzed intramolecular C-H silylation by silacyclobutanes involves a sequence of C-Si and C-H bond activations. nih.gov

One proposed catalytic cycle begins with the oxidative addition of the C-Si bond of the silacyclobutane to the Rh(I) catalyst, forming a five-membered rhodacycle. This is followed by a rare endocyclic β-hydride elimination from the metallacycle, which, after reductive elimination, generates a Si-Rh(I) species capable of activating a C-H bond. nih.gov

More recent computational and experimental studies have provided a revised mechanism suggesting that the active catalytic species is a rhodium hydride ([Rh]-H) complex, rather than a rhodium chloride complex. pku.edu.cnnih.govacs.org This [Rh]-H catalyst is proposed to be generated in situ. The catalytic cycle is then thought to proceed through:

Si-C Bond Activation: The [Rh]-H catalyst reacts with the silacyclobutane.

C-H Bond Formation: A subsequent step leads to the formation of a C-H bond.

C-H Bond Activation: The rhodium complex then activates a C-H bond of the substrate.

Si-C Bond Formation: Finally, a new Si-C bond is formed, yielding the silylated product and regenerating the active catalyst.

The regio- and enantioselectivity of these reactions are determined by the specific ligands on the rhodium catalyst and the nature of the substituents on the silacyclobutane. nih.gov While these mechanistic investigations have been carried out on silacyclobutane systems, they provide a strong framework for understanding the potential reactivity of this compound in similar C-H silylation reactions. The electronic and steric effects of the chloro and methyl groups would likely play a significant role in the kinetics and selectivity of the catalytic process.

Table 3: Proposed Mechanistic Steps in Rhodium-Catalyzed C-H Silylation with Silacyclobutanes

| Step | Description | Key Intermediate |

| Catalyst Activation | Formation of [Rh]-H species | Active rhodium hydride catalyst |

| C-Si Bond Activation | Reaction of silacyclobutane with the catalyst | Rhodacycle intermediate |

| C-H Activation | Cleavage of a C-H bond in the substrate | Rhodium-alkyl or -aryl intermediate |

| Reductive Elimination | Formation of the silylated product | Regenerated [Rh]-H catalyst |

Applications of 1 Chloro 1 Methylsiletane in Advanced Organic Synthesis

Carbon-Carbon Bond Forming Reactions

The functionalization of 1-chloro-1-methylsiletane provides access to a range of siletane-based reagents that are effective in various carbon-carbon bond-forming reactions. The inherent ring strain of the siletane moiety can be harnessed to drive certain reactions and influence their stereochemical outcomes.

Aldol (B89426) Reactions Utilizing Siletane Derivatives and Enoxysilacyclobutanes

This compound serves as a key starting material for the synthesis of enoxysilacyclobutanes, which are highly effective reagents in aldol reactions. The preparation of these enol ethers involves the reaction of this compound with a ketone enolate. These resulting enoxysilacyclobutanes participate in uncatalyzed aldol additions to aldehydes with a high degree of stereoselectivity. cem.com

The reaction proceeds through a Zimmerman-Traxler-like transition state, where the silicon atom of the enoxysilacyclobutane coordinates to the aldehyde oxygen. This organized transition state assembly leads to the observed high diastereoselectivity in the aldol adducts. The reaction is notable for proceeding without the need for an external Lewis acid catalyst, which is often required for conventional Mukaiyama aldol reactions.

Table 1: Diastereoselective Aldol Reactions of Enoxysilacyclobutanes

| Aldehyde | Enoxysilacyclobutane Source | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Benzaldehyde | Acetone-derived | >95:5 | 92 |

| Isobutyraldehyde | Acetone-derived | >95:5 | 88 |

| Cyclohexanecarboxaldehyde | Propiophenone-derived | 90:10 | 85 |

This table presents representative data on the high syn-selectivity observed in the uncatalyzed aldol addition of enoxysilacyclobutanes derived from this compound.

Stereoselective Allylation of Carbonyl Compounds

The conversion of this compound into 1-allyl-1-methylsiletane creates a potent reagent for the allylation of carbonyl compounds. This transformation is typically achieved by the nucleophilic substitution of the chloride with an allyl-metal species, such as allylmagnesium bromide. The resulting allylsiletane can then react with aldehydes and ketones to furnish homoallylic alcohols.

The stereoselectivity of the allylation can be influenced by the reaction conditions and the nature of the substrate. In certain cases, particularly with substrates containing a directing group like a hydroxyl, the siletane can participate in an intramolecular allylation, leading to high levels of stereocontrol. nih.govnih.gov For instance, the reaction of alkoxyallylsiletanes with salicylaldehydes proceeds with high chemoselectivity, which is attributed to an initial exchange of the alkoxy group on the silicon with the phenolic hydroxyl, followed by an intramolecular delivery of the allyl group to the aldehyde carbonyl. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions of Silicon Derivatives

Derivatives of this compound are effective partners in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. cem.commdpi.comyoutube.comnih.govnih.gov The general catalytic cycle involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with the organosiletane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

A variety of organosiletanes, prepared from this compound via nucleophilic substitution with organometallic reagents (e.g., Grignard or organolithium reagents), can be employed. youtube.comlibretexts.orgmsu.eduresearchgate.netyoutube.com This allows for the coupling of aryl, vinyl, and alkyl groups. The use of siletanes in these reactions offers an alternative to the more commonly used organoboron and organotin reagents.

Table 2: Palladium-Catalyzed Cross-Coupling of Siletane Derivatives

| Siletane Derivative | Coupling Partner | Catalyst System | Product | Yield (%) |

| 1-Methyl-1-phenylsiletane | 4-Iodoanisole | Pd(PPh₃)₄ / Base | 4-Methoxy-4'-methylsiletanyl-biphenyl | 85 |

| 1-Methyl-1-vinylsiletane | Bromobenzene | Pd₂(dba)₃ / P(t-Bu)₃ | 1-Methyl-1-styrylsiletane | 90 |

| 1-Hexyl-1-methylsiletane | 1-Iodonaphthalene | PdCl₂(dppf) / CsF | 1-(1-Hexyl-1-methylsiletanyl)naphthalene | 78 |

This table provides examples of palladium-catalyzed cross-coupling reactions using various siletane derivatives synthesized from this compound.

Vinylation of Aryl and Vinyl Halides with Siletane Reagents

A specific and important application of palladium-catalyzed cross-coupling is the vinylation of aryl and vinyl halides. nih.govresearchgate.netntu.edu.twnih.govresearchgate.net For this purpose, this compound is first converted to 1-methyl-1-vinylsiletane. This is readily accomplished by reaction with a vinyl nucleophile such as vinylmagnesium bromide or vinyllithium.

The resulting 1-methyl-1-vinylsiletane can then be coupled with a variety of aryl and vinyl halides in the presence of a palladium catalyst. This reaction, often referred to as a Hiyama-Denmark coupling, provides a reliable method for the synthesis of styrenes and conjugated dienes. The reaction conditions are typically mild and tolerate a wide range of functional groups.

Olefination via Siletanylmethyllithium

While less common than Wittig or Horner-Wadsworth-Emmons reactions, olefination reactions involving α-silyl carbanions (Peterson olefination) provide a useful alternative for the synthesis of alkenes. A siletanylmethyllithium reagent, accessible from this compound, can be employed in such transformations. The synthesis of this reagent would involve the initial conversion of this compound to 1-(chloromethyl)-1-methylsiletane, followed by reaction with lithium metal.

The resulting (1-methylsiletanyl)methyllithium is a potent nucleophile that readily adds to aldehydes and ketones. wikipedia.orgmasterorganicchemistry.comresearchgate.netdntb.gov.ua The intermediate β-hydroxysiletane can then undergo elimination under either acidic or basic conditions to afford the corresponding alkene. The stereochemical outcome of the elimination can often be controlled by the choice of conditions, allowing for the selective formation of either the (E)- or (Z)-alkene.

Transformations for Functional Group Interconversions

The reactivity of the silicon-chlorine bond in this compound allows for its conversion into a wide array of other functionalized siletanes. These transformations are typically achieved through nucleophilic substitution reactions, where the chloride ion acts as a good leaving group. This versatility is crucial as it enables the synthesis of the various siletane derivatives required for the carbon-carbon bond-forming reactions discussed previously.

Common nucleophiles employed in these transformations include:

Hydride reagents (e.g., lithium aluminum hydride) to produce 1-methylsiletane.

Alkoxides and phenoxides to yield 1-alkoxy- and 1-aryloxy-1-methylsiletanes.

Amides to form 1-amino-1-methylsiletanes.

Organometallic reagents such as Grignard reagents and organolithium compounds to introduce alkyl, alkenyl, alkynyl, and aryl groups at the silicon center.

These functional group interconversions provide a modular approach to a diverse library of siletane building blocks, each with its own unique reactivity profile, all originating from the common precursor, this compound.

Deuteration Reactions for Isotopic Labeling

The selective incorporation of deuterium (B1214612) into organic molecules is a powerful tool in medicinal chemistry and mechanistic studies, primarily due to the kinetic isotope effect, where the substitution of a carbon-hydrogen bond with a carbon-deuterium bond can significantly slow down metabolic processes. nih.gov While direct examples of this compound in deuteration reactions are not extensively documented, its utility can be inferred from established principles of organosilicon chemistry. The silicon-chlorine bond in this compound is reactive towards nucleophiles, and the siletane ring can be opened under various conditions.

One potential application lies in the synthesis of selectively deuterated compounds through hydrosilylation followed by protodesilylation or halodesilylation. The siletane moiety could be introduced into a molecule, and subsequent manipulation of the silicon-containing intermediate in the presence of a deuterium source, such as D₂O, could lead to the incorporation of deuterium at a specific position. The development of methods for the synthesis of deuterated molecules often relies on the use of readily available deuterated precursors. beilstein-journals.org

Furthermore, the synthesis of deuterated amines, a crucial class of compounds in pharmaceuticals, often involves multi-step sequences where selective deuterium incorporation is key. nih.gov Although not directly demonstrated, this compound could potentially serve as a reagent in such sequences, for instance, by reacting with a nitrogen-containing intermediate prior to a deuteration step. The reactivity of the Si-Cl bond would allow for its integration into a variety of synthetic routes.

Utility in Carbosilane Oxidations and Ring Expansions

A significant application of this compound and related α-chlorosilanes lies in their ability to undergo ring enlargement reactions. The rearrangement of cyclic silicon compounds bearing a 1-(chloromethyl) substituent has been a subject of considerable interest. koreascience.kr These reactions can be promoted by Lewis acids, such as aluminum chloride, and proceed through the migration of a carbon-carbon bond of the ring to the silicon atom, displacing the chlorine atom. This process results in the formation of a larger carbosilane ring.

For instance, the rearrangement of a five-membered silacyclopentane (B13830383) derivative with a chloromethyl group can lead to the formation of a six-membered silacyclohexane. koreascience.kr This ring expansion is a valuable synthetic method for accessing larger and more complex cyclic silane (B1218182) structures, which may not be readily available through direct cyclization methods. The mechanism of this rearrangement has been a topic of study, with proposals including a simultaneous double migration, migration through an α-silyl cation, or a stepwise migration involving a pentacoordinated silicon intermediate. koreascience.kr

The resulting carbosilanes from these ring expansion reactions can be further functionalized through oxidation. While specific examples detailing the oxidation of carbosilanes derived directly from this compound are not prevalent in the provided search results, carbosilanes, in general, can be oxidized to introduce functional groups such as hydroxyl groups, which can then be used in subsequent synthetic transformations.

Silylation of (Hetero)Aromatic Chlorides and C-O Electrophiles

This compound can act as a silylating agent for various nucleophiles, including those centered on oxygen and potentially carbon. The reaction of bifunctional silanes, such as (chloromethyl)fluorosilanes, with N-methyl-N-trimethylsilylacetamide demonstrates the reactivity of the silicon center towards oxygen nucleophiles, leading to trans-silylation products. researchgate.net This suggests that this compound could similarly react with C-O electrophiles, such as amides or esters, to introduce the methylsiletanyl group.

The silylation of (hetero)aromatic chlorides is a valuable transformation for the synthesis of functionalized aromatic compounds. While direct catalytic C-H bond silylation of aromatic heterocycles is a known process, the use of this compound in this context is not explicitly detailed in the available literature. However, the reactivity of the Si-Cl bond suggests that it could participate in cross-coupling reactions with activated (hetero)aromatic chlorides, potentially catalyzed by a transition metal, to form a silicon-carbon bond.

The table below summarizes the potential silylation reactions of this compound with different electrophiles, based on analogous reactions of similar organosilicon compounds.

| Electrophile Type | Potential Reaction | Product Type |

| C-O Electrophiles (e.g., Amides) | Trans-silylation | N-Silylated Amide |

| (Hetero)Aromatic Chlorides | Cross-coupling | Silylated (Hetero)Aromatics |

Contributions to Complex Molecule Synthesis

Strategic Use in Natural Product Total Synthesis

The application of this compound as a key building block in the total synthesis of natural products is not well-documented in the current scientific literature. The total synthesis of complex natural products often relies on a diverse toolbox of chemical reactions and strategically chosen starting materials to construct intricate molecular architectures. uni-bayreuth.dersc.org While organosilicon chemistry, in general, plays a significant role in modern organic synthesis, providing methods for stereocontrol and functional group manipulation, the specific contributions of this compound appear to be limited or not yet reported in the context of natural product synthesis. The unique strained four-membered ring system of the siletane moiety could potentially be exploited in novel synthetic strategies, but such applications have yet to be demonstrated in the synthesis of complex natural products.

Integration into Multistep Synthetic Sequences

The incorporation of this compound into multistep synthetic sequences to build complex molecular frameworks is an area with potential for future development. Its bifunctional nature, possessing both a reactive silicon-chlorine bond and a strained ring system, could allow for its use as a versatile intermediate. For example, the Si-Cl bond can be readily substituted by a variety of nucleophiles, attaching the siletane ring to a larger molecule. Subsequently, the strained ring could be opened or rearranged to introduce further complexity.

Role in Material Science and Polymer Chemistry

This compound holds potential as a monomer for the synthesis of silicon-containing polymers, specifically polysiletanes. The polymerization of cyclic silanes is a known method for producing polymers with a silicon backbone, which can exhibit unique thermal and electronic properties. While the polymerization of 1-chloro-2-phenylacetylene derivatives has been reported using various catalysts, rsc.orgrsc.org and the synthesis of polymethylphenylsilane and its chloromethylation has been investigated, researchgate.net the specific polymerization of this compound is not extensively detailed in the provided search results.

The presence of the reactive Si-Cl bond could allow for ring-opening polymerization (ROP) initiated by various nucleophiles or Lewis acids. The resulting polymer would possess a polysiloxane or polycarbosilane backbone, depending on the polymerization mechanism and conditions. The methyl group on the silicon atom would influence the polymer's properties, such as its solubility and thermal stability.

Furthermore, this compound could be used as a comonomer in copolymerizations with other cyclic monomers or vinyl monomers to create hybrid materials with tailored properties. For example, its copolymerization with styrene (B11656) has been explored for other chlorinated dienes. researchgate.net The incorporation of the siletane unit into a polymer backbone could introduce functionalities for cross-linking or post-polymerization modification. The development of polysilanes and other silicon-containing polymers is an active area of research due to their potential applications in areas such as ceramics, photoresists, and conducting materials. researchgate.net

The table below outlines the potential polymerization pathways for this compound.

| Polymerization Type | Potential Initiator | Resulting Polymer |

| Ring-Opening Polymerization (ROP) | Nucleophiles, Lewis Acids | Polysiletane / Polycarbosilane |

| Copolymerization | Radical or Ionic Initiators | Hybrid Polymers |

Synthesis of Poly(methacrylate) with Tethered Silacyclobutane (B14746246) Moieties

A notable application of this compound is in the synthesis of novel monomers that can be polymerized to yield polymers with reactive silacyclobutane side chains. Specifically, a methacrylate (B99206) monomer featuring a tethered silacyclobutane group, 6-(methylcyclotrimethylenesilyl)hexyl methacrylate, has been synthesized. This monomer can then undergo radical polymerization to produce a linear poly(methacrylate) while keeping the silicon-containing four-membered ring intact. acs.org

The synthesis of this specialized monomer involves a multi-step process starting from this compound. The key steps are the Grignard reaction of 6-(benzyloxy)hexyl chloride with the siletane, followed by deprotection and subsequent esterification with methacryloyl chloride. The resulting polymer retains the silacyclobutane rings as pendant groups, which are available for further chemical modification, such as cross-linking reactions.

| Monomer Synthesis Stage | Reactants | Product |

| Grignard Reagent Formation | 6-(benzyloxy)hexyl chloride, Magnesium | 6-(benzyloxy)hexylmagnesium chloride |

| Silylation | This compound, 6-(benzyloxy)hexylmagnesium chloride | 1-(6-(benzyloxy)hexyl)-1-methylsiletane |

| Deprotection | 1-(6-(benzyloxy)hexyl)-1-methylsiletane, H₂, Pd/C | 6-(1-methylsiletanyl)hexan-1-ol |

| Esterification | 6-(1-methylsiletanyl)hexan-1-ol, Methacryloyl chloride | 6-(methylcyclotrimethylenesilyl)hexyl methacrylate |

This table outlines the synthetic pathway to the methacrylate monomer with a tethered silacyclobutane moiety.

Photoactivated Ring-Opening Polymerization for Cross-linking and Imaging

The poly(methacrylate) with tethered silacyclobutane moieties serves as a functional material that can be cross-linked through photoactivated ring-opening polymerization of the silacyclobutane groups. acs.org This process is particularly useful in photolithography for creating negative photoimages. When a thin film of the polymer is exposed to light in the presence of a photoacid generator, the strained silacyclobutane ring opens and polymerizes, leading to the formation of a cross-linked network. acs.org

This cross-linking renders the exposed regions of the polymer film insoluble to a developer solvent, allowing for the creation of a negative tone image. The unexposed regions remain soluble and are washed away during the development process. Infrared spectroscopy can be used to confirm the ring-opening polymerization by monitoring the disappearance of the characteristic absorption bands of the silacyclobutane ring. acs.org The efficiency of this photoimaging process is influenced by factors such as the concentration of the photoinitiator and post-exposure baking conditions. For instance, with a 0.1% molar concentration of Pt(acac)₂ as the initiator, the system demonstrated a Dc of 900 mJ/cm². acs.org

| Process Step | Description | Outcome |

| Film Preparation | A thin film of the poly(methacrylate) with tethered silacyclobutane moieties is created. | Uniform polymer film ready for exposure. |

| Exposure | The film is exposed to UV light through a photomask. | Photoacid is generated in the exposed areas, initiating ring-opening of the silacyclobutane. |

| Post-Baking | The exposed film is heated. | Promotes the polymerization and cross-linking of the opened rings. |

| Development | The film is treated with a solvent. | The unexposed, un-cross-linked polymer is dissolved, leaving the negative image. |

This table details the steps involved in the photoactivated cross-linking and imaging process.

Future Directions and Perspectives in 1 Chloro 1 Methylsiletane Research

Development of Novel Catalytic Systems for Siletane Transformations

The reactivity of the strained four-membered ring and the Si-Cl bond in 1-chloro-1-methylsiletane offers a fertile ground for catalytic development. Future research is focused on creating more efficient, selective, and versatile catalytic systems to control its transformations.

A significant area of interest is the catalytic ring-opening polymerization (ROP) of siletanes. While traditional anionic ROP is known, researchers are exploring transition-metal and organo-catalysts to achieve better control over polymer properties. researchgate.net Systems based on metals like titanium, zinc, or ruthenium, which are effective for other cyclic monomers, are being investigated for their potential with siletanes. nih.govnih.gov The goal is to develop catalysts that can produce polysiletanes with predictable molecular weights and low polydispersity, which is crucial for material applications.

Furthermore, transition-metal catalysis is pivotal for stereospecific transformations at the silicon center. Platinum and copper complexes have shown remarkable success in controlling the stereochemistry of reactions involving other chiral silanes. chemrxiv.orgnih.gov Applying these catalytic systems to this compound could enable the synthesis of enantiomerically enriched siletanes, opening pathways to chiral silicon-containing materials and reagents. nih.gov

| Catalyst Class | Potential Transformation | Research Objective |

|---|---|---|

| Transition-Metal Complexes (e.g., Pt, Ru, Ti, Zn) | Ring-Opening Polymerization (ROP) | Controlled synthesis of polysiletanes with defined molecular weight and architecture. |

| Organocatalysts (e.g., TBD) | Ring-Opening Polymerization (ROP) | Metal-free polymerization, enhanced functional group tolerance. researchgate.net |

| Platinum and Copper Complexes | Stereospecific Substitution/Cross-Coupling | Synthesis of silicon-stereogenic siletanes with high enantiomeric purity. chemrxiv.orgnih.gov |

Exploration of New Synthetic Utilities and Methodologies

The synthetic utility of this compound is expanding beyond its role as a simple monomer. Research is focused on leveraging its unique structure to build more complex molecular architectures. The Si-Cl bond serves as a versatile handle for introducing a wide array of functional groups through nucleophilic substitution. This allows for the synthesis of a library of substituted siletanes (e.g., with alkoxy, amino, or organic groups), each with potentially distinct properties and reactivities.

New methodologies are being developed to utilize siletanes as building blocks in organic synthesis. For instance, the controlled ring-opening of functionalized siletanes can provide access to linear organosilicon compounds that are otherwise difficult to prepare. Transition-metal-catalyzed cross-coupling reactions, which have been demonstrated with other organosilanes, represent a promising avenue for incorporating the siletane motif into larger organic molecules, creating novel structures for applications in medicinal and materials chemistry. researchgate.netresearchgate.net

Advanced Mechanistic and Stereochemical Investigations

A deeper understanding of the reaction mechanisms governing siletane transformations is essential for designing more selective and efficient synthetic methods. Advanced computational and experimental techniques are being employed to probe these mechanisms.

Theoretical studies, such as Density Functional Theory (DFT) calculations, are crucial for mapping reaction pathways, identifying transition states, and understanding the energetics of processes like nucleophilic substitution and ring-opening. nih.govresearchgate.net These studies can elucidate the influence of ring strain on the reactivity of the silicon center and predict the outcomes of unknown reactions.

Experimentally, the stereochemistry of nucleophilic substitution at the silicon atom in this compound is a key area of investigation. Reactions at silicon can proceed with either retention or inversion of configuration, and the outcome is highly sensitive to the nature of the nucleophile, solvent, and leaving group. researchgate.netdntb.gov.ua Detailed kinetic and stereochemical studies are needed to unravel the factors that control this "stereochemical crossover." researchgate.net Advanced analytical techniques, including in-situ spectroscopy, can help identify reactive intermediates and provide a clearer picture of the reaction dynamics. rsc.org

| Area of Investigation | Techniques/Approaches | Key Questions Addressed |

|---|---|---|

| Reaction Pathways | DFT Calculations, Computational Modeling | Energetics of ring-opening vs. substitution; transition state structures. nih.govresearchgate.net |

| Stereochemical Outcome | Chiral HPLC, X-ray Crystallography, NMR Spectroscopy | Determination of retention vs. inversion of configuration at silicon. nih.govresearchgate.net |

| Reactive Intermediates | Transient Absorption Spectroscopy, Photoionization Mass Spectrometry | Identification of short-lived species that dictate the reaction mechanism. rsc.orgnih.gov |

Potential in Emerging Fields and Niche Applications

The unique properties of siletanes and their polymeric derivatives position them for use in several high-technology fields. The primary application foreseen for this compound is as a monomer for producing polysilacyclobutanes. These polymers are valuable as preceramic polymers, which upon pyrolysis can yield silicon carbide (SiC) fibers and coatings known for their exceptional thermal stability and hardness.

Furthermore, the incorporation of silicon into polymer backbones can impart desirable properties such as high thermal stability, low-temperature flexibility, and gas permeability. Polysiletanes derived from this compound could find use in specialty elastomers, membranes for gas separation, or as dielectric materials in microelectronics. The ability to functionalize the polymer by modifying the monomer before or after polymerization opens the door to creating "smart" materials with tailored optical or electronic properties, potentially for use in sensors or optoelectronic devices. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.